molecular formula C18H23N3O2S2 B2714804 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide CAS No. 2380097-29-8

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide

Numéro de catalogue B2714804
Numéro CAS: 2380097-29-8
Poids moléculaire: 377.52
Clé InChI: HKLWOYDZCWBZIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as an epigenetic modulator. BIX-01294 is a potent inhibitor of histone methyltransferase G9a, which plays a crucial role in the regulation of gene expression.

Mécanisme D'action

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide inhibits G9a by binding to its SET domain, which is responsible for the catalytic activity of the enzyme. The binding of this compound to the SET domain prevents the binding of the cofactor S-adenosylmethionine (SAM), which is required for the methylation of H3K9. This results in the inhibition of G9a activity and the induction of gene expression.
Biochemical and Physiological Effects
This compound has been shown to induce the expression of several tumor suppressor genes, including p21, p27, and E-cadherin, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide is its selectivity for G9a, which minimizes off-target effects. It is also relatively easy to synthesize, making it accessible to researchers. However, this compound has been shown to have limited bioavailability and stability, which can affect its efficacy in vivo. It also has a short half-life, which can limit its duration of action.

Orientations Futures

There are several future directions for the research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide. One area of interest is the development of more potent and selective G9a inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the role of G9a in other diseases, such as neurodegenerative disorders. The potential use of this compound as a tool for the study of epigenetic modifications and gene regulation is also an area of interest. Overall, the research on this compound has opened up new avenues for the study of epigenetic modifications and their role in disease, and holds promise for the development of new therapies for cancer and other diseases.

Méthodes De Synthèse

The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide involves several steps, starting with the reaction of 2-aminobenzothiazole with 4-chlorobutyryl chloride to obtain 4-chlorobutyryl-2-aminobenzothiazole. This compound is then reacted with morpholine to obtain N-(4-morpholinobutyl)-2-aminobenzothiazole. The final step involves the reaction of N-(4-morpholinobutyl)-2-aminobenzothiazole with thian-4-ylmethyl chloroformate to obtain this compound.

Applications De Recherche Scientifique

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential as an epigenetic modulator. Epigenetic modifications play a crucial role in the regulation of gene expression, and dysregulation of these modifications has been linked to several diseases, including cancer. This compound has been shown to selectively inhibit the activity of G9a, which catalyzes the methylation of histone H3 lysine 9 (H3K9) and is involved in the repression of gene expression. By inhibiting G9a, this compound can induce the expression of genes that are silenced in cancer cells, making it a promising candidate for cancer therapy.

Propriétés

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c22-17(14-1-2-15-16(11-14)25-13-20-15)19-12-18(3-9-24-10-4-18)21-5-7-23-8-6-21/h1-2,11,13H,3-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLWOYDZCWBZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.